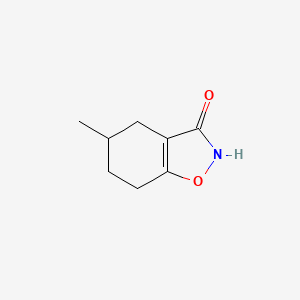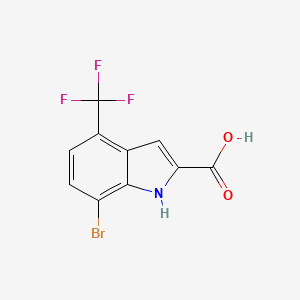
4-Chloro-N-ethyl-6-(propan-2-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-ethyl-6-(propan-2-yl)pyrimidin-2-amine is a pyrimidine derivative known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chloro group, an ethyl group, and an isopropyl group attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-ethyl-6-(propan-2-yl)pyrimidin-2-amine typically involves the reaction of 4-chloro-6-(propan-2-yl)pyrimidin-2-amine with ethylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-ethyl-6-(propan-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, N-oxides, and reduced amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-N-ethyl-6-(propan-2-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-ethyl-6-(propan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to act through modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
4-Chloro-N-ethyl-6-(propan-2-yl)pyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:
- 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
- 4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities
Properties
Molecular Formula |
C9H14ClN3 |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
4-chloro-N-ethyl-6-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C9H14ClN3/c1-4-11-9-12-7(6(2)3)5-8(10)13-9/h5-6H,4H2,1-3H3,(H,11,12,13) |
InChI Key |
QCJURBZQTSKIEC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)Cl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-Hydroxypropyl)amino]methyl}-4-methoxyphenol](/img/structure/B15259613.png)

![(3S,4S)-3-[(2-Methylbutan-2-yl)amino]piperidin-4-ol](/img/structure/B15259621.png)
![2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B15259622.png)
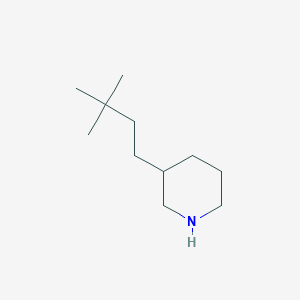

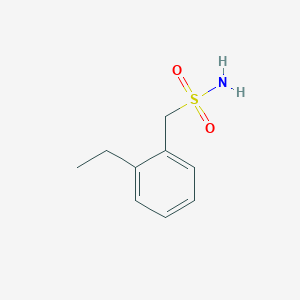
![tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-diazepane-1-carboxylate](/img/structure/B15259644.png)
![3-[(Diethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride](/img/structure/B15259647.png)
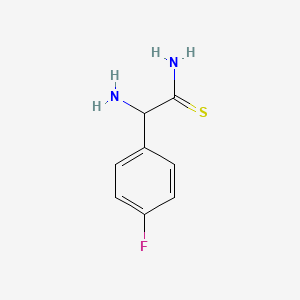
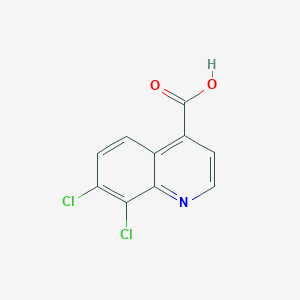
![1-[1-(Aminomethyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B15259689.png)
